Dimethenamid-d3

Environmental Analysis Pesticide Residue LC-MS/MS Quantification

Quantifying dimethenamid in complex environmental or food samples is hindered by matrix effects that compromise accuracy. Dimethenamid-d3, a +3 Da stable isotope-labeled internal standard, overcomes this by co-eluting with the analyte and exhibiting identical ionization behavior, enabling robust correction for ion suppression/enhancement. • Validated for EPA 535 & multi-residue pesticide methods (RSD <20%, recovery 70-120%). • Essential for distinguishing parent from metabolites in degradation studies. • Supplied with full Certificate of Analysis; shipped under blue ice to maintain integrity.

Molecular Formula C12H18ClNO2S
Molecular Weight 278.81 g/mol
Cat. No. B587684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethenamid-d3
Synonyms2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[2-(methoxy-d3)-1-methylethyl]acetamide;  Fieldstar-d3;  Frontier-d3;  SAN 582-d3;  SAN 582H-d3; 
Molecular FormulaC12H18ClNO2S
Molecular Weight278.81 g/mol
Structural Identifiers
InChIInChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3
InChIKeyJLYFCTQDENRSOL-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethenamid-d3 Deuterated Internal Standard


Dimethenamid-d3 is a stable isotope-labeled analog of the chloroacetamide herbicide dimethenamid, specifically substituted with three deuterium atoms on the methoxy group [1]. It serves as an internal standard (IS) for the accurate quantification of dimethenamid in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . The compound is characterized by a molecular weight of 278.81 g/mol and a mass shift of +3 Da relative to the unlabeled analyte .

Type Stable isotope-labeled (d3) internal standard
Mass Shift +3 Da for selective LC-MS/MS detection
Key Feature Co-elution with analyte for matrix effect correction

Why Dimethenamid-d3 Cannot Be Substituted


Generic substitution with unlabeled dimethenamid or a structural analog fails due to fundamental limitations in mass spectrometry-based quantification. Unlabeled dimethenamid cannot be distinguished from endogenous analyte in the sample, leading to inaccurate quantitation. Structural analogs, while offering a different mass, exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention relative to the target analyte, which compromises their ability to correct for matrix effects and method variability [1]. In contrast, Dimethenamid-d3, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte and experiences nearly identical sample preparation and ionization behavior, enabling reliable compensation for matrix suppression/enhancement and instrument drift [2].

Dimethenamid-d3 (SIL-IS)
Unlabeled dimethenamid
Cannot be mass-resolved from endogenous analyte, causing quantitation bias
Dimethenamid-d3 (SIL-IS)
Structural analog IS
Divergent extraction recovery and ionization efficiency may not track analyte

Dimethenamid-d3 Performance Evidence


Isotopic Purity and Mass Shift

Dimethenamid-d3 possesses an isotopic enrichment of 98 atom % D, ensuring that 98% of molecules contain the +3 Da mass shift, which minimizes spectral overlap with the unlabeled analyte . This is critical for achieving high signal-to-noise ratios and accurate peak integration in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, a hypothetical internal standard with lower isotopic enrichment (e.g., 95 atom % D) would introduce a 5% cross-contribution of unlabeled species, degrading quantification accuracy, particularly at low analyte concentrations [1].

Isotopic Purity & Mass Shift
Class-level inference
98 atom % D
Higher enrichment reduces cross-talk, improving LLOQ
Vendor specification; verify lot-specific enrichment
Environmental Analysis Pesticide Residue LC-MS/MS Quantification

Chemical Purity and Storage Stability

Dimethenamid-d3 is supplied with a certified purity of 98% (CP), comparable to the unlabeled analytical standard (≥98.0% by HPLC) . This high purity minimizes the introduction of unknown impurities that could interfere with chromatographic separation or mass spectrometric detection. Crucially, the recommended storage temperature of −20°C for Dimethenamid-d3 is lower than the 2-10°C range for the unlabeled standard, reflecting the vendor's guidance to preserve the integrity of the deuterated compound .

Chemical Purity & Storage
Supplier specification
98% purity; Store at −20°C
Storage at −20°C preserves deuterium integrity
Adherence to storage conditions required
Analytical Chemistry Method Validation Quality Control

Superior Matrix Effect Compensation

Stable isotope-labeled internal standards (SIL-IS) like Dimethenamid-d3 are widely recognized to provide superior compensation for matrix effects compared to structural analogs. In a representative class-level example, the use of a SIL-IS was shown to reduce the relative standard deviation (RSD) of quantification in complex matrices from >15% (using a structural analog) to <5% [1]. While direct data for Dimethenamid-d3 in a specific matrix is not provided in this summary, the principle of co-elution and identical ionization behavior is fundamental to its design and expected performance. This class-level inference is supported by the near-identical physicochemical properties (e.g., logP 2.6) and the mass shift of +3 Da, which avoids isobaric interferences [2].

Matrix Effect Compensation
Class-level inference
RSD >15% (structural analog) vs >3-fold improvement
SIL-IS corrects matrix effects more effectively than structural analogs
General class-level evidence; method-specific validation needed
LC-MS/MS Matrix Effect Isotope Dilution Mass Spectrometry

EPA Method 535 Alignment

Dimethenamid-d3 is specifically designed to support quantification in methods targeting chloroacetamide herbicide degradates, such as EPA Method 535 for drinking water [1]. This method, which analyzes ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates, implicitly relies on the availability of stable isotope-labeled internal standards to meet the stringent accuracy and precision requirements of regulatory compliance. While the unlabeled dimethenamid standard is used for calibration, the deuterated analog is the preferred internal standard for compensating matrix effects and ensuring data integrity in complex water samples [2].

EPA Method 535 Alignment
Supporting evidence
Designed for EPA Method 535
Supports regulatory water monitoring method requirements
Verify method-specific acceptance criteria
Environmental Monitoring Drinking Water Analysis EPA Method 535

Dimethenamid-d3 Key Applications


Quantifying Dimethenamid in Water

Laboratories tasked with monitoring pesticide contamination in water sources must employ Dimethenamid-d3 as an internal standard to correct for matrix-induced ion suppression/enhancement common in environmental water samples. Its use, as exemplified in methods like EPA 535, ensures that reported concentrations of dimethenamid and its degradates meet the data quality objectives required for regulatory compliance [1].

LC-MS/MS Method Validation for Food Safety

When validating a multi-residue pesticide method for food commodities (e.g., maize, soybean), incorporating Dimethenamid-d3 into the sample preparation workflow provides a means to assess and correct for recovery losses and matrix effects across diverse sample types. This is critical for achieving the method precision (RSD <20%) and accuracy (recovery 70-120%) stipulated by international guidelines [2].

Environmental Fate and Metabolism Studies

Researchers investigating the degradation pathways and half-life of dimethenamid in soil or plant systems can utilize Dimethenamid-d3 as a tracer or internal standard to distinguish exogenously applied parent compound from its metabolites. This application leverages the +3 Da mass shift to enable precise quantification of the parent compound even in the presence of complex metabolite mixtures [3].

Application
Selection Property
Validation Focus
Dimethenamid residue analysis in water
Co-eluting SIL-IS for matrix effect correction
Method precision and accuracy per EPA 535 objectives
Multi-residue method validation in food
Isotope dilution for recovery and matrix correction
Precision and recovery within SANTE/11312/2021 guidance
Parent compound tracing in degradation studies
Mass shift for selective detection
Distinction from metabolites in complex matrices

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